molecular formula C3H9BrGe B089813 Trimethylgermanium bromide CAS No. 1066-37-1

Trimethylgermanium bromide

Cat. No.: B089813
CAS No.: 1066-37-1
M. Wt: 197.64 g/mol
InChI Key: WMFCXPWEKRAKMH-UHFFFAOYSA-N
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Description

Trimethylgermanium bromide, also known as this compound, is an organogermanium compound with the chemical formula C₃H₉BrGe. It is a colorless liquid that is sensitive to moisture and light. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

It is known to be a reagent for the formation of dienolates of α,β-unsaturated esters This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in the formation of dienolates of α,β-unsaturated esters , it may influence cell function by participating in these biochemical reactions

Molecular Mechanism

It is known to participate in the formation of dienolates of α,β-unsaturated esters , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression related to these reactions

Chemical Reactions Analysis

Trimethylgermanium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving bromotrimethylgermane are less common, it can be involved in redox processes depending on the reaction conditions.

    Formation of Dienolates: It is used as a reagent for the formation of dienolates of α,β-unsaturated esters.

Common reagents used in these reactions include nucleophiles like alkoxides and amines. The major products formed depend on the specific nucleophile and reaction conditions employed.

Comparison with Similar Compounds

Trimethylgermanium bromide can be compared with other similar compounds such as:

    Trimethylgermanium chloride: Similar in structure but with a chlorine atom instead of bromine.

    Tetramethylgermane: Contains four methyl groups attached to germanium.

    Trimethylgermanium hydride: Contains a hydrogen atom instead of bromine.

What sets bromotrimethylgermane apart is its specific reactivity and applications in organic synthesis, making it a valuable reagent in various chemical processes .

Properties

IUPAC Name

bromo(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCXPWEKRAKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147656
Record name Bromotrimethylgermane
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Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-37-1
Record name Germane, bromotrimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotrimethylgermane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotrimethylgermane
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Record name Bromotrimethylgermane
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Q & A

Q1: What is the molecular formula and weight of Bromotrimethylgermane?

A: Bromotrimethylgermane, also represented as (CH3)3GeBr, has a molecular formula of C3H9BrGe []. While the exact molecular weight is not explicitly mentioned in the provided abstracts, it can be calculated as approximately 197.64 g/mol based on the atomic weights of its constituent elements.

Q2: How was Bromotrimethylgermane studied using computational chemistry?

A: Researchers utilized hybrid density functional theory calculations (B3LYP) with various basis sets to predict the vibrational spectrum of Bromotrimethylgermane []. This approach allowed them to obtain theoretical vibrational frequencies, which were then refined using scaling methods like Pulay's scaled quantum mechanical (SQM) and the wavenumber-linear scaling (WLS) techniques. These refined calculations helped achieve a more accurate force field for the molecule, ultimately aiding in the assignment of its vibrational modes.

Q3: What spectroscopic techniques were employed to study Bromotrimethylgermane?

A: The research employed both infrared (IR) and Raman spectroscopy to investigate the vibrational characteristics of Bromotrimethylgermane []. To enhance spectral resolution, particularly for previously unobserved modes, the researchers combined low-temperature infrared measurements with Fourier self-deconvolution (FSD) applied to the Raman spectrum. This approach provided a more detailed analysis of the molecule's vibrational behavior.

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